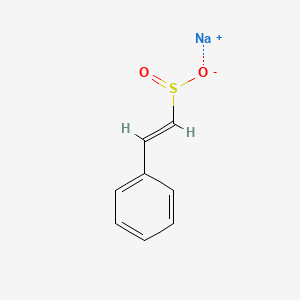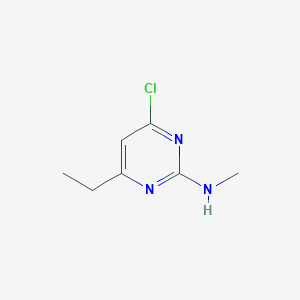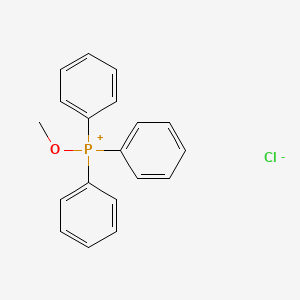
Methoxytriphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxytriphenylphosphonium chloride, also known as (methoxymethyl)triphenylphosphonium chloride, is a chemical compound with the molecular formula C₂₀H₂₀ClOP. It is a white to very pale cream crystalline powder or solid. This compound is widely used as a Wittig reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds (alkenes) from aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions
Methoxytriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with chloromethyl methyl ether. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and the use of a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
Methoxytriphenylphosphonium chloride primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. This reaction is a key step in the synthesis of various complex organic molecules .
Common Reagents and Conditions
Reagents: Aldehydes, ketones
Conditions: Inert atmosphere (nitrogen or argon), moderate temperatures, solvents like dichloromethane or tetrahydrofuran
Major Products: Substituted alkenes
科学的研究の応用
Methoxytriphenylphosphonium chloride has several applications in scientific research:
作用機序
Methoxytriphenylphosphonium chloride exerts its effects through the Wittig reaction mechanism. In this reaction, the compound forms a phosphonium ylide intermediate, which then reacts with an aldehyde or ketone to form a betaine intermediate. This intermediate undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A precursor to methoxytriphenylphosphonium chloride, used in various organic reactions.
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a methoxymethyl group.
Ethoxytriphenylphosphonium chloride: Similar in structure but with an ethoxymethyl group instead of a methoxymethyl group
Uniqueness
This compound is unique due to its methoxymethyl group, which provides distinct reactivity and selectivity in Wittig reactions. This makes it particularly useful for the synthesis of specific alkenes that may not be easily accessible using other phosphonium salts .
特性
分子式 |
C19H18ClOP |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
methoxy(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C19H18OP.ClH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
InChIキー |
CUUYGSBOZFZTQY-UHFFFAOYSA-M |
正規SMILES |
CO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
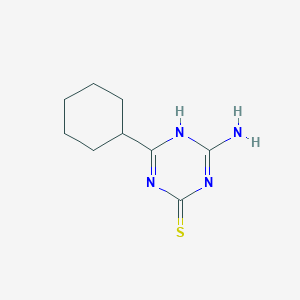

![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
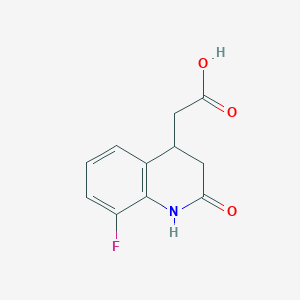
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

